molecular formula C12H16N2O4 B11863921 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11863921
M. Wt: 252.27 g/mol
InChI Key: WMJOLQMNGDRAGN-GGZOMVNGSA-N
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Description

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[320]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a bicyclic core with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(1R,3R,5R)-1,5-dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O4/c1-7-5-14(10(16)13-9(7)15)8-4-11(2)12(3,18-8)6-17-11/h5,8H,4,6H2,1-3H3,(H,13,15,16)/t8-,11-,12-/m1/s1

InChI Key

WMJOLQMNGDRAGN-GGZOMVNGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@]3([C@](O2)(CO3)C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3(C(O2)(CO3)C)C

Origin of Product

United States

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